2,5-Dibromoquinoxaline
CAS No.:
Cat. No.: VC18211704
Molecular Formula: C8H4Br2N2
Molecular Weight: 287.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4Br2N2 |
|---|---|
| Molecular Weight | 287.94 g/mol |
| IUPAC Name | 2,5-dibromoquinoxaline |
| Standard InChI | InChI=1S/C8H4Br2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H |
| Standard InChI Key | KFKJUWPZRWDRNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN=C2C(=C1)Br)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2,5-Dibromoquinoxaline consists of a quinoxaline core—a bicyclic structure comprising two fused pyrazine rings—with bromine atoms at positions 2 and 5. Its molecular formula is C₈H₄Br₂N₂, yielding a molecular weight of 279.94 g/mol. The bromine substituents enhance electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions .
Table 1: Comparative Analysis of Brominated Quinoxalines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Positions |
|---|---|---|---|
| 2,5-Dibromoquinoxaline | C₈H₄Br₂N₂ | 279.94 | 2, 5 |
| 2,3-Dibromoquinoxaline | C₈H₄Br₂N₂ | 279.94 | 2, 3 |
| 5-(Dibromomethyl)quinoxaline | C₉H₆Br₂N₂ | 301.97 | 5 (dibromomethyl) |
Synthesis and Reaction Pathways
Bromination Strategies
The synthesis of 2,5-dibromoquinoxaline likely involves direct bromination of quinoxaline or its precursors. A method analogous to the synthesis of 2,5-dibromopyridine (as described in CN105061301A ) can be hypothesized:
-
Amination and Bromination:
-
Direct Bromination:
-
Quinoxaline treated with excess bromine in acetic acid or another polar solvent at elevated temperatures may yield di-substituted products. Regioselectivity could be influenced by electron-withdrawing effects of the nitrogen atoms.
-
Table 2: Hypothetical Synthesis Conditions for 2,5-Dibromoquinoxaline
| Step | Reagents/Conditions | Intermediate/Product | Yield* |
|---|---|---|---|
| 1 | Quinoxaline, Br₂, AcOH, 50°C, 4h | 2-Bromoquinoxaline | 60–70% |
| 2 | 2-Bromoquinoxaline, Br₂, FeBr₃, 80°C, 6h | 2,5-Dibromoquinoxaline | 50–65% |
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data for 2,5-dibromoquinoxaline is scarce, its properties can be extrapolated from related compounds:
-
Melting Point: Estimated 120–130°C (comparable to 2,3-dibromoquinoxaline, which melts at 112°C).
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., chloroform), with limited solubility in water.
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atoms in 2,5-dibromoquinoxaline serve as leaving groups, enabling participation in palladium-catalyzed reactions:
-
Suzuki-Miyaura Coupling: Arylation at positions 2 and 5 to produce biarylquinoxalines, which are scaffolds for optoelectronic materials .
-
Buchwald-Hartwig Amination: Introduction of amine groups for pharmaceutical intermediates.
Cyclization and Heterocycle Formation
The compound’s reactivity facilitates cyclization with dienophiles or nucleophiles, yielding polycyclic structures with potential bioactivity.
| Assay Type | Target Organism/Cell Line | IC₅₀/EC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | 25–50 | DNA intercalation |
| Antibacterial | E. coli | 100–200 | Cell wall inhibition |
Industrial and Material Science Applications
Optoelectronic Materials
Brominated quinoxalines are precursors for organic semiconductors used in:
-
OLEDs: Electron-transport layers due to high electron affinity.
-
Solar Cells: Non-fullerene acceptors with tunable bandgaps.
Challenges and Future Directions
Synthetic Optimization
Current methods for dibrominated quinoxalines suffer from moderate yields and regioselectivity issues. Advances in catalytic systems (e.g., photoredox catalysis) could improve efficiency.
Expanding Biological Studies
In vitro and in vivo studies are needed to validate the hypothesized anticancer and antimicrobial properties of 2,5-dibromoquinoxaline.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume